molecular formula C21H17ClN4O2 B2643735 13-chloro-5-[2-(1H-indol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034506-55-1

13-chloro-5-[2-(1H-indol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2643735
CAS No.: 2034506-55-1
M. Wt: 392.84
InChI Key: YLMZFJRWKVBZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-chloro-5-[2-(1H-indol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound featuring an indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Specific synthetic routes for 13-chloro-5-[2-(1H-indol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one would require detailed steps involving chlorination and acetylation reactions.

Industrial Production Methods: Industrial production methods for such complex compounds typically involve multi-step synthesis processes, often starting with readily available precursors and employing various catalysts and reagents to achieve the desired product with high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .

Scientific Research Applications

13-chloro-5-[2-(1H-indol-3-yl)acetyl]-1,5,9-triazatricyclo[840

Mechanism of Action

The mechanism of action of indole derivatives often involves binding to specific receptors or enzymes in biological systems. This compound may interact with various molecular targets, including enzymes involved in metabolic pathways, leading to its observed biological effects .

Properties

IUPAC Name

13-chloro-5-[2-(1H-indol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-14-5-6-19-24-18-7-8-25(12-16(18)21(28)26(19)11-14)20(27)9-13-10-23-17-4-2-1-3-15(13)17/h1-6,10-11,23H,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMZFJRWKVBZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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